molecular formula C28H26N4O3S B2676623 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide CAS No. 1189670-21-0

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide

Cat. No.: B2676623
CAS No.: 1189670-21-0
M. Wt: 498.6
InChI Key: GMSANOGNALYHPS-UHFFFAOYSA-N
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Description

The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide” is a derivative of quinazolin-4(3H)-one . It belongs to a class of compounds that have been studied for their potential in cancer treatment .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .

Scientific Research Applications

Synthesis and Chemical Properties
The chemical compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide is involved in various scientific research areas, primarily focusing on its synthesis and potential biological activities. One area of research is the synthesis of benzo[4,5]imidazo[1,2-c]quinazolines, which are produced via copper-catalyzed C–N coupling and cyclization processes. These compounds, including structures similar to the specified compound, have been explored for their synthesis pathways and potential as pharmacologically active molecules (Dao et al., 2017).

Antitumor Activities
Research into compounds with the benzo[4,5]imidazo[1,2-c]quinazolin core has also investigated their antitumor activities. For instance, a synthesized derivative demonstrated significant antitumor activity against human hepatoma and colon carcinoma cell lines, indicating the potential for these compounds in cancer treatment (Tai et al., 2019).

Enzymatic Inhibition
Furthermore, variants of this compound have been studied for their inhibitory activity against specific enzymes, such as the gastric (H+/K+)-ATPase. This research provides insights into the development of new therapeutic agents targeting diseases related to enzyme dysregulation (Homma et al., 1997).

Antimicrobial and Antitubercular Properties
Additionally, substituted benzimidazo[1,2-c]quinazolines have been synthesized and evaluated for their in vitro anti-tubercular activity, demonstrating significant efficacy against Mycobacterium tuberculosis. This highlights the potential of these compounds in the treatment of tuberculosis and possibly other microbial infections (Maurya et al., 2013).

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, similar compounds have been found to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are both targets in cancer treatment .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. As with any compound, appropriate safety measures should be taken when handling it, especially given its potential use in medical applications .

Future Directions

The compound’s potential as a dual inhibitor of PI3K and HDAC suggests it could be a promising candidate for further study in the development of cancer therapeutics . Future research could explore its efficacy in different cancer models and optimize its properties for better therapeutic outcomes .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-3-24(26(33)29-19-13-15-20(35-2)16-14-19)36-28-31-22-12-8-7-11-21(22)25-30-23(27(34)32(25)28)17-18-9-5-4-6-10-18/h4-16,23-24H,3,17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSANOGNALYHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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